molecular formula C17H11BrO2 B5812826 2-naphthyl 4-bromobenzoate

2-naphthyl 4-bromobenzoate

Cat. No. B5812826
M. Wt: 327.2 g/mol
InChI Key: GPRHKKCIHGTSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-naphthyl 4-bromobenzoate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and is commonly used in the synthesis of organic compounds. The purpose of

Mechanism of Action

The mechanism of action of 2-naphthyl 4-bromobenzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the bromine atom. The bromine atom is electron-withdrawing and can enhance the reactivity of the compound towards electrophiles.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to exhibit antimicrobial activity against certain bacterial strains. It has also been shown to have anti-inflammatory properties in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-naphthyl 4-bromobenzoate is its ease of synthesis and availability. It is also stable under normal laboratory conditions and can be stored for prolonged periods without degradation. However, its low solubility in water can limit its use in certain applications.

Future Directions

There are several future directions for the research on 2-naphthyl 4-bromobenzoate. One area of interest is the development of new synthetic routes for the compound to improve its yield and purity. Another area of interest is the exploration of its potential applications in the field of medicine, particularly in the development of new drugs. Additionally, the use of this compound as a fluorescent probe for the detection of other analytes such as biomolecules and pollutants is an area of active research. Finally, the use of this compound as a ligand in the synthesis of new MOFs with improved gas storage and separation properties is also an area of interest.

Synthesis Methods

The synthesis of 2-naphthyl 4-bromobenzoate involves the reaction of 2-naphthol and 4-bromobenzoic acid in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The yield of the reaction can be improved by optimizing the reaction conditions such as the temperature, concentration, and reaction time.

Scientific Research Applications

2-naphthyl 4-bromobenzoate has been extensively studied for its potential applications in various fields of science. It has been used as a starting material in the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. It has also been used as a fluorescent probe for the detection of metal ions in environmental samples. In addition, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.

properties

IUPAC Name

naphthalen-2-yl 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO2/c18-15-8-5-13(6-9-15)17(19)20-16-10-7-12-3-1-2-4-14(12)11-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRHKKCIHGTSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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